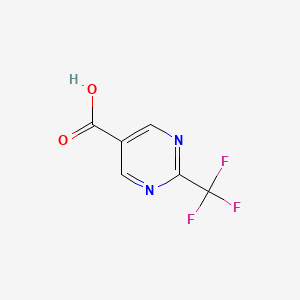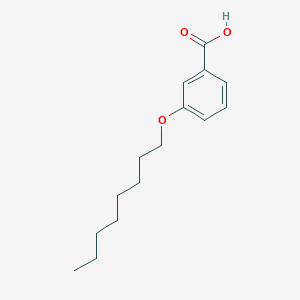![molecular formula C23H32O2Si B1311948 7-[tert-Butyl(diphenyl)silyl]oxyheptanal CAS No. 147974-19-4](/img/structure/B1311948.png)
7-[tert-Butyl(diphenyl)silyl]oxyheptanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is used in various fields, including drug synthesis, organic chemistry studies, and material science investigations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[tert-Butyl(diphenyl)silyl]oxyheptanal typically involves the protection of a heptanal derivative with a t-butyldiphenylsilyl group. The reaction conditions often include the use of a base such as triethylamine and a silylating agent like t-butyldiphenylsilyl chloride. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-[tert-Butyl(diphenyl)silyl]oxyheptanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 7-(t-Butyldiphenylsilyloxy)heptanoic acid.
Reduction: 7-(t-Butyldiphenylsilyloxy)heptanol.
Substitution: Various substituted heptanal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-[tert-Butyl(diphenyl)silyl]oxyheptanal is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups.
Biology: It is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It has potential therapeutic applications and is used in the development of new drugs.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 7-[tert-Butyl(diphenyl)silyl]oxyheptanal involves its interaction with specific molecular targets and pathways. The silyloxy group provides steric protection to the heptanal moiety, allowing selective reactions to occur at other functional sites. This selective reactivity is crucial in synthetic chemistry and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Trimethylsilyloxy)heptanal: Similar structure but with a trimethylsilyl group instead of a t-butyldiphenylsilyl group.
7-(Triisopropylsilyloxy)heptanal: Similar structure but with a triisopropylsilyl group.
7-(t-Butyldimethylsilyloxy)heptanal: Similar structure but with a t-butyldimethylsilyl group.
Uniqueness
7-[tert-Butyl(diphenyl)silyl]oxyheptanal is unique due to its bulky t-butyldiphenylsilyl group, which provides enhanced steric protection and stability compared to other silyl-protected heptanal derivatives. This makes it particularly useful in complex synthetic routes where selective reactivity is required.
Propriétés
IUPAC Name |
7-[tert-butyl(diphenyl)silyl]oxyheptanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2Si/c1-23(2,3)26(21-15-9-7-10-16-21,22-17-11-8-12-18-22)25-20-14-6-4-5-13-19-24/h7-12,15-19H,4-6,13-14,20H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWJHQXRFIGPJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447025 |
Source


|
| Record name | 7-(t-butyldiphenylsilyloxy)heptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147974-19-4 |
Source


|
| Record name | 7-(t-butyldiphenylsilyloxy)heptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)

